molecular formula C5H9NO2S2 B8553156 Methyl 2-carboxyethyldithiocarbamate

Methyl 2-carboxyethyldithiocarbamate

Cat. No.: B8553156
M. Wt: 179.3 g/mol
InChI Key: PBBKFUOGKZPENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-carboxyethyldithiocarbamate is a synthetic dithiocarbamate derivative characterized by a methyl ester group and a carboxyethyl substituent attached to the dithiocarbamate core (-NCS₂⁻). Dithiocarbamates are widely studied for their applications in agriculture (e.g., pesticides), industrial chemistry (e.g., vulcanization accelerators), and coordination chemistry (as ligands for metal complexes) .

Properties

Molecular Formula

C5H9NO2S2

Molecular Weight

179.3 g/mol

IUPAC Name

3-(methylsulfanylcarbothioylamino)propanoic acid

InChI

InChI=1S/C5H9NO2S2/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)

InChI Key

PBBKFUOGKZPENI-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Methyl 2-carboxyethyldithiocarbamate shares the dithiocarbamate backbone with compounds like Zinc dibutyldithiocarbamate and Methyl diethyldithiocarbamate but differs in substituent groups:

  • Carboxyethyl group : Introduces acidity and hydrogen-bonding capacity, absent in alkyl-substituted analogs like Methyl diethyldithiocarbamate .
  • Methyl ester: Similar to methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester) found in plant resins, which influence volatility and stability .
Table 1: Structural Comparison of Dithiocarbamates
Compound Substituents Key Functional Groups
This compound Methyl, carboxyethyl -NCS₂⁻, -COOCH₃, -CH₂CH₂COOH
Zinc dibutyldithiocarbamate Butyl -NCS₂⁻, Zn²⁺ counterion
Methyl diethyldithiocarbamate Methyl, diethyl -NCS₂⁻, -COOCH₃
Sulfallate (from pesticides) 2-chloroallyl, diethyl -NCS₂⁻, Cl⁻ substituent

Spectroscopic Characterization

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR are critical for structural confirmation. For example:

  • Methyl shikimate (a methyl ester of shikimic acid) shows distinct NMR peaks for ester carbonyl (~3.7 ppm for -COOCH₃) and aromatic protons, while FTIR confirms C=O stretching (~1700 cm⁻¹) .
  • Dithiocarbamates exhibit characteristic FTIR bands for C=S (950–1250 cm⁻¹) and N-C=S (1450–1500 cm⁻¹). The carboxyethyl group in this compound would introduce additional O-H stretching (~2500–3300 cm⁻¹) .

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